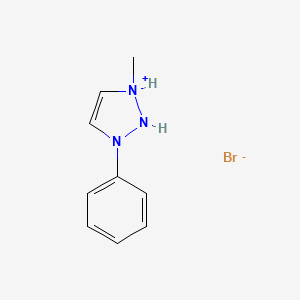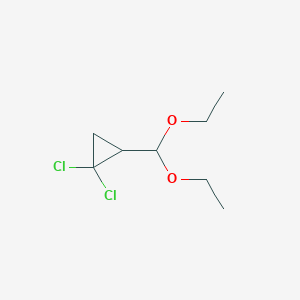
2,4-Dimethylbenzene-1-diazonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethylbenzene-1-diazonium chloride is an aromatic diazonium salt derived from 2,4-dimethylaniline. Diazonium salts are known for their versatility in organic synthesis, particularly in the formation of azo compounds and various substitution reactions. The presence of two methyl groups on the benzene ring at positions 2 and 4 influences the reactivity and stability of the diazonium ion.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dimethylbenzene-1-diazonium chloride is typically synthesized from 2,4-dimethylaniline through a diazotization reaction. The process involves the reaction of 2,4-dimethylaniline with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid at low temperatures (0-5°C) . The reaction can be represented as follows:
2,4-Dimethylaniline+NaNO2+HCl→2,4-Dimethylbenzene-1-diazonium chloride+NaCl+H2O
Industrial Production Methods: In industrial settings, the diazotization reaction is carried out in large reactors with precise temperature control to ensure the stability of the diazonium salt. The reaction mixture is often cooled using ice baths or refrigeration systems to maintain the required low temperatures.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethylbenzene-1-diazonium chloride undergoes several types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles through Sandmeyer reactions, forming products such as aryl chlorides, bromides, and cyanides.
Coupling Reactions: The diazonium salt can couple with phenols, anilines, and other aromatic compounds to form azo dyes.
Hydrolysis: The diazonium salt can hydrolyze to form phenols when heated with water.
Common Reagents and Conditions:
Sandmeyer Reactions: Copper(I) chloride, bromide, or cyanide are commonly used reagents.
Coupling Reactions: Phenols, anilines, and other aromatic compounds are used under basic conditions.
Hydrolysis: Water and heat are required for the hydrolysis reaction.
Major Products:
Aryl Chlorides, Bromides, and Cyanides: Formed through Sandmeyer reactions.
Azo Dyes: Formed through coupling reactions with phenols and anilines.
Phenols: Formed through hydrolysis.
Scientific Research Applications
2,4-Dimethylbenzene-1-diazonium chloride has various applications in scientific research:
Chemistry: Used in the synthesis of azo dyes and other aromatic compounds.
Biology: Employed in labeling and detection techniques due to its ability to form colored azo compounds.
Medicine: Investigated for potential use in drug development and diagnostic assays.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of 2,4-Dimethylbenzene-1-diazonium chloride involves the formation of a diazonium ion, which is a highly reactive intermediate. The diazonium ion can undergo various substitution and coupling reactions due to its ability to form strong bonds with nucleophiles. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used .
Comparison with Similar Compounds
Benzene Diazonium Chloride: Similar in reactivity but lacks the methyl groups, making it less sterically hindered.
2,4-Dimethylbenzene-1-diazonium Tetrafluoroborate: Similar structure but different counterion, which can influence solubility and reactivity.
4-Methylbenzene-1-diazonium Chloride: Contains only one methyl group, affecting its reactivity and stability compared to 2,4-dimethylbenzene-1-diazonium chloride.
Uniqueness: The presence of two methyl groups in this compound provides steric hindrance, which can influence the reactivity and selectivity of the compound in various reactions. This makes it a valuable intermediate in organic synthesis, particularly in the formation of sterically hindered azo compounds and substituted aromatic compounds .
Properties
CAS No. |
53559-94-7 |
|---|---|
Molecular Formula |
C8H9ClN2 |
Molecular Weight |
168.62 g/mol |
IUPAC Name |
2,4-dimethylbenzenediazonium;chloride |
InChI |
InChI=1S/C8H9N2.ClH/c1-6-3-4-8(10-9)7(2)5-6;/h3-5H,1-2H3;1H/q+1;/p-1 |
InChI Key |
MSTZNJPDBNJDIV-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+]#N)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



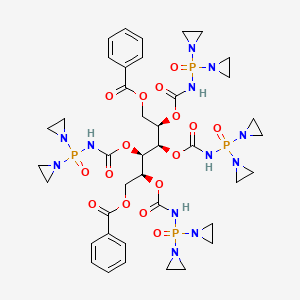
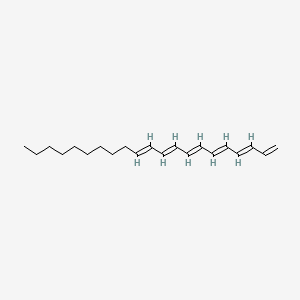


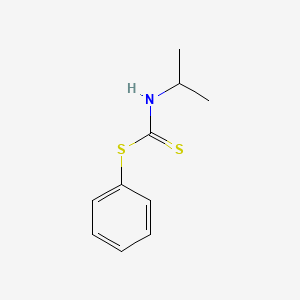
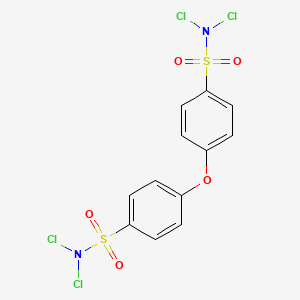
![Zinc, bromo[2-(diethylamino)-2-oxoethyl]-](/img/structure/B14651422.png)
![1H,3H,4H,6H-3a,6a-Methanothieno[3,4-c]furan](/img/structure/B14651430.png)

